Cas no 2171884-05-0 (3-2-(cyclopropylmethyl)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)

3-2-(cyclopropylmethyl)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-2-(cyclopropylmethyl)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid
- 2171884-05-0
- EN300-1525447
- 3-[2-(cyclopropylmethyl)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
-
- Inchi: 1S/C27H32N2O5/c1-2-29(14-13-25(30)31)26(32)19(15-18-11-12-18)16-28-27(33)34-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,18-19,24H,2,11-17H2,1H3,(H,28,33)(H,30,31)
- InChI Key: IKDIAUHPVAAXEL-UHFFFAOYSA-N
- SMILES: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC1CC1)N(CC)CCC(=O)O
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 12
- Complexity: 702
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 95.9Ų
3-2-(cyclopropylmethyl)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1525447-250mg |
3-[2-(cyclopropylmethyl)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171884-05-0 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1525447-1.0g |
3-[2-(cyclopropylmethyl)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171884-05-0 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1525447-500mg |
3-[2-(cyclopropylmethyl)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171884-05-0 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1525447-2500mg |
3-[2-(cyclopropylmethyl)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171884-05-0 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1525447-5000mg |
3-[2-(cyclopropylmethyl)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171884-05-0 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1525447-50mg |
3-[2-(cyclopropylmethyl)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171884-05-0 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1525447-10000mg |
3-[2-(cyclopropylmethyl)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171884-05-0 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1525447-100mg |
3-[2-(cyclopropylmethyl)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171884-05-0 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1525447-1000mg |
3-[2-(cyclopropylmethyl)-N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid |
2171884-05-0 | 1000mg |
$3368.0 | 2023-09-26 |
3-2-(cyclopropylmethyl)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid Related Literature
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
Additional information on 3-2-(cyclopropylmethyl)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid
3-2-(Cyclopropylmethyl)-N-Ethyl-3-{(9H-Fluoren-9-Ylmethoxycarbonyl}Amino)Propanamidopropanoic Acid: A Comprehensive Overview
The compound with CAS No. 2171884-05-0, known as 3-2-(cyclopropylmethyl)-N-ethyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its complex structure, which includes a cyclopropylmethyl group, an ethyl substituent, and a fluorenylmethoxycarbonyl (Fmoc) moiety. The presence of these functional groups renders the molecule versatile and amenable to a wide range of applications.
Recent studies have highlighted the potential of this compound in the development of advanced drug delivery systems. The Fmoc group, a well-known protecting group in peptide synthesis, has been shown to enhance the stability and bioavailability of therapeutic agents. Researchers have demonstrated that the Fmoc moiety can be selectively removed under specific conditions, making it an ideal candidate for controlled drug release mechanisms. This property has led to its exploration in the formulation of targeted therapies for diseases such as cancer and inflammatory disorders.
In addition to its pharmaceutical applications, 3-2-(cyclopropylmethyl)-N-ethyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid has also been investigated for its role in materials science. The cyclopropylmethyl group introduces unique mechanical properties to the molecule, making it suitable for use in high-performance polymers and composites. Recent breakthroughs in polymer chemistry have leveraged this compound to develop materials with enhanced thermal stability and mechanical resilience, which are critical for aerospace and automotive industries.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Key steps include the formation of the cyclopropylmethyl group through ring-opening reactions and the subsequent coupling with the Fmoc moiety via amide bond formation. These reactions are typically carried out under inert atmospheres to ensure high yields and purity. The development of efficient synthetic protocols has been a focal point of recent research, with chemists exploring novel catalysts and reaction pathways to streamline production.
From an environmental standpoint, 3-2-(cyclopropylmethyl)-N-Ethyl derivatives have been shown to exhibit low toxicity profiles, making them attractive for use in eco-friendly applications. Studies have demonstrated that these compounds can be biodegraded under specific conditions, reducing their environmental footprint. This characteristic aligns with the growing demand for sustainable chemical solutions across various industries.
In conclusion, 3-{(9H-fluoren-9-Ylmethoxycarbonyl}Amino)Propanamidopropanoic Acid derivatives represent a promising class of compounds with diverse applications in medicine, materials science, and environmental technology. As research continues to uncover new functionalities and optimizations, this compound is poised to play an increasingly important role in advancing technological innovations while maintaining ecological balance.
2171884-05-0 (3-2-(cyclopropylmethyl)-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid) Related Products
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)



